molecular formula C9H7NO2S B1279658 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde CAS No. 175693-04-6

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

Cat. No. B1279658
M. Wt: 193.22 g/mol
InChI Key: LYNTYPVVJROQNF-UHFFFAOYSA-N
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Description

The compound "3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde" is a derivative of the benzothiazole ring system, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes has been reported to yield benzo[c]carbazoles in moderate to high yields . Another study describes the synthesis of a related compound, 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde, which exhibits solid-state fluorescence . Additionally, benzothiazole has been used as an "on-off" type of leaving group in the synthesis of ketones and carboxylic acid derivatives . The synthesis of (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone, a structurally similar compound, was achieved through Claisen-Schmidt condensation .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques. For example, the structure of (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone was confirmed using 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Computational methods such as density functional theory (DFT) and time-dependent DFT have been employed to predict and understand the structural parameters and photophysical properties of these compounds .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are significant for synthetic applications. For instance, the carbon-carbon bond cleavage at the 2-position of 3-methyl-2-(1-substituted 1-hydroxyalkyl)benzothiazolium iodides yields corresponding ketones . The oxidative reaction of these compounds with base and nonactivated MnO2 or different nucleophiles can afford corresponding esters and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The solvatochromism of ESIPT 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde has been investigated, showing that its photophysical properties are sensitive to solvent polarity and pH . The presence of the keto form in the excited state is responsible for the single fluorescence emission with a large Stokes shift in all solvents . The introduction of different substituents can lead to changes in the stability and reactivity of these compounds, as seen in the photo- and thermochromic transformations of acylated N-alkylimines .

Scientific Research Applications

Non-linear Optic Application

A study by Hrobárik et al. (2004) outlines the preparation of novel benzothiazole derivatives, potentially including 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde, for applications in non-linear optics. The synthesis involved sonochemical reductive methylation and the expected non-linear optical properties were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Synthesis of Sulfonic Acids, Esters, and Amides

Dushamov et al. (2020) investigated the treatment of 1,3-benzothiazol-2(3H)-one and its derivatives, including the 3-methyl variant, with chlorosulfonic acid. This led to the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, further reacting to form sulfonic acids, esters, and amides (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

Synthesis of Carbonyl Compounds

Calō et al. (1972) demonstrated the use of benzothiazole-2-carbaldehyde, a compound related to the 3-methyl variant, for synthesizing aldehydes or ketones from amines through transaminations. The method was widely applicable with yields generally exceeding 80% (Calō, Lopez, & Todesco, 1972).

Efficient Synthesis Routes

Brooks et al. (2010) described the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which may include the 3-methyl variant. The described routes were high yielding and involved no major purification issues, providing gram quantities of each aldehyde (Brooks et al., 2010).

Ion Sensing Application

Ganjali et al. (2007) found that a derivative of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde could be used as a neutral ionophore for an Er(III) membrane sensor. This application highlights the compound's potential in analytical chemistry, particularly in ion sensing technology (Ganjali, Rezapour, Rasoolipour, Norouzi, & Adib, 2007).

properties

IUPAC Name

3-methyl-2-oxo-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNTYPVVJROQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471687
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

CAS RN

175693-04-6
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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